2-Methoxy-5-methylaniline hydrochloride
Description
2-Methoxy-5-methylaniline hydrochloride (CAS 120-71-8), also known as p-Cresidine hydrochloride, is an aromatic amine derivative with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 5 on the aniline ring. The hydrochloride form enhances its stability for industrial applications. Its molecular formula is C₈H₁₂ClNO (base: C₇H₉NO + HCl). It is primarily used as an intermediate in dye synthesis, particularly for azo dyes, and in analytical methods for detecting genotoxic impurities .
Key properties:
Properties
IUPAC Name |
2-methoxy-5-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-2)7(9)5-6;/h3-5H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIATBPDSJINNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of 2-Methoxy-5-Nitrotoluene
The reduction of 2-methoxy-5-nitrotoluene (2-methoxy-5-nitroanisole) via catalytic hydrogenation is a widely documented method. Key steps include:
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Catalyst Selection : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen pressure (0.1–0.5 MPa) achieves yields >90%.
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Solvent System : Methanol or ethanol enhances solubility and facilitates catalyst recovery.
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Reaction Conditions : Temperatures of 40–60°C for 6–8 hours optimize conversion while minimizing side reactions.
Table 1: Hydrogenation Conditions and Yields
Nitro Group Reduction with Iron/Nickel Catalysts
Iron-nickel bimetallic catalysts offer a cost-effective alternative to noble metals. Patent CN108299259B details:
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Catalyst Loading : 10% Fe/Ni on activated carbon achieves 85–94% yield.
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Solvent Flexibility : Methanol or ethanol accommodates industrial-scale production.
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Byproduct Management : Filtration and recrystallization minimize residual metal contaminants.
Nucleophilic Substitution of Chlorinated Intermediates
Methoxylation of 2-Chloro-5-Methylaniline
A two-step process involves:
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Chlorination : 2-Hydroxy-5-methylaniline reacts with phosphorus oxychloride (POCl₃) to form 2-chloro-5-methylaniline.
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Methoxylation : Sodium methoxide (NaOCH₃) in methanol replaces the chlorine atom at 60–80°C, yielding 2-methoxy-5-methylaniline.
Key Considerations :
Reductive Amination of Carbonyl Derivatives
From 2-Methoxy-5-Methylnitrobenzene
Reductive amination using hydrogen and transition-metal catalysts converts nitro groups to amines:
One-Pot Synthesis via Schiff Base Intermediates
A patented method (US4206215A) employs:
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Schiff Base Formation : Condensation of 2-methoxy-5-methylbenzaldehyde with ammonium chloride.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the amine.
Advantages :
Environmental and Industrial Considerations
Waste Minimization Strategies
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Cost | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Catalytic Hydrogenation | High | 90–95 | High | Low (H₂ byproduct) |
| Nucleophilic Substitution | Medium | 85–90 | Moderate | Medium (POCl₃ use) |
| Reductive Amination | Low | 75–85 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form 2-methoxy-5-methylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-Methoxy-5-methylcyclohexylamine.
Substitution: Halogenated or nitrated derivatives of 2-Methoxy-5-methylaniline.
Scientific Research Applications
Synthesis of Dyes and Pigments
2-Methoxy-5-methylaniline hydrochloride is widely used in the synthesis of azo dyes and pigments. Its ability to undergo diazotization followed by coupling reactions makes it a valuable intermediate in the dye industry. For instance, it can be coupled with various phenolic compounds to produce vibrant azo dyes used in textiles and plastics.
Analytical Chemistry
This compound serves as a standard for the determination of primary aromatic amines in environmental samples. Analytical methods such as High-Performance Liquid Chromatography (HPLC) utilize this compound for calibration curves to quantify its presence in various matrices, including water and food products .
Table 1: Analytical Methods Using this compound
| Method | Application | Reference |
|---|---|---|
| HPLC | Quantification of primary aromatic amines | |
| GC-MS | Detection in food safety assessments | |
| UV-Vis Spectrophotometry | Colorimetric analysis of dye concentrations |
Recent studies have highlighted the biological activities associated with this compound. It has been investigated for its potential cytotoxic effects against various cancer cell lines, indicating its role in medicinal chemistry.
Case Study: Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on human tumor cell lines, revealing significant activity with IC50 values indicating potential therapeutic applications against specific cancers .
Safety and Toxicological Considerations
While this compound has beneficial applications, it is essential to note its toxicological profile. The compound is classified as harmful if ingested or inhaled and can cause serious eye irritation and potential carcinogenic effects . Proper handling and safety protocols are crucial when working with this chemical.
Table 2: Safety Profile of this compound
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed (H302) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Carcinogenicity | May cause cancer (H350) |
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylaniline hydrochloride involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to potential genotoxic effects. The compound’s effects on cellular pathways are still under investigation, with studies focusing on its role in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The following compounds differ in substituent type, position, or additional functional groups, influencing their physical, chemical, and toxicological profiles:
Physical and Chemical Properties
Biological Activity
2-Methoxy-5-methylaniline hydrochloride, also known as p-cresidine or 2-methoxy-5-methyl aniline, is an organic compound that belongs to the class of aminophenyl ethers. Its structure consists of a methoxy group and a methyl group attached to a phenyl ring, which contributes to its biological activity. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and safety profiles.
- Molecular Formula : C8H11NO
- Molecular Weight : 137.179 g/mol
- CAS Number : 120-71-8
- LogP (Octanol-Water Partition Coefficient) : 1.37, indicating moderate lipophilicity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as a ligand for specific receptors or enzymes, influencing cellular signaling pathways. The compound has been studied for its potential antimicrobial , antiviral , and anticancer properties.
Antimicrobial Activity
Research indicates that 2-methoxy-5-methylaniline exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness against a range of microorganisms, suggesting potential applications in disinfectants and antiseptics .
Antiviral Activity
The compound has also demonstrated antiviral activity in preliminary studies, particularly against Herpes viruses. This suggests that it may have therapeutic potential in treating viral infections .
Anticancer Activity
Studies have indicated that 2-methoxy-5-methylaniline may possess anticancer properties. It has been evaluated in animal models for its carcinogenic potential, showing mixed results. Some studies suggest that it can induce mutations in certain conditions, while others indicate it may not be significantly carcinogenic at lower doses .
Toxicological Profile
The safety profile of this compound is critical for its application in various fields. Toxicity studies have shown that high doses can lead to adverse effects, including carcinogenicity in specific models (e.g., p53 heterozygous mice) when administered over extended periods . The compound's exposure is primarily occupational or through environmental sources, as it is not a naturally occurring metabolite .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| PMID: 31557052 | Detected in human blood among individuals exposed to this compound; highlights its relevance in human health studies. |
| Toxicologic Pathology (2003) | Evaluated the carcinogenic potential in p53 heterozygous mouse models; indicated potential oncogenicity under certain conditions. |
| MDPI Research (2021) | Investigated synthesis and structural properties; reported antimicrobial activity against various pathogens. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of 2-Methoxy-5-methylaniline hydrochloride in complex matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with an electrochemical detector is a validated approach. Ionic liquids like 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide in the mobile phase enhance sensitivity for aromatic amines, including 2-Methoxy-5-methylaniline . For solid-phase microextraction (SPME), polymeric ionic liquid coatings can selectively isolate genotoxic impurities and structurally related compounds from matrices such as pharmaceuticals or environmental samples .
Q. What safety protocols should be followed when handling this compound?
- Safety Measures :
- PPE : Use nitrile gloves, chemical-resistant goggles, and a lab coat. A respirator is required if aerosolization occurs .
- Storage : Store in a sealed, upright container at temperatures below 40°C to avoid decomposition .
- Exposure Response : In case of skin contact, wash with water for 15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. How is this compound utilized in synthesizing azo dyes or pharmaceutical intermediates?
- Application : It serves as a precursor in synthesizing 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid, a chromophore for dyes. Reaction conditions typically involve diazotization at low temperatures (0–5°C) followed by coupling with naphthalene derivatives under alkaline pH .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on the stability and decomposition products of this compound under varying experimental conditions?
- Experimental Design :
- Stability Studies : Conduct accelerated degradation tests at elevated temperatures (e.g., 40°C, 75% RH) and analyze degradation products via LC-MS. Evidence suggests thermal decomposition (>40°C) releases toxic NOx fumes .
- Data Contradictions : Discrepancies in decomposition pathways may arise from moisture sensitivity. Use Karl Fischer titration to monitor water content in solvents and ensure anhydrous conditions during reactions .
Q. What advanced strategies improve the selectivity of this compound in solid-phase microextraction (SPME) for genotoxic impurity analysis?
- Method Optimization :
- Coating Materials : Polymeric ionic liquids (e.g., 1-vinyl-3-alkylimidazolium salts) enhance selectivity for alkyl halides and aromatic amines due to π-π and hydrophobic interactions .
- Validation : Compare extraction efficiency across multiple sorbent coatings (e.g., polydimethylsiloxane vs. divinylbenzene) using spiked recovery experiments in drug substance matrices .
Q. How does the carcinogenic potential of this compound influence experimental design in toxicology studies?
- Risk Mitigation :
- In Vitro Models : Use Ames tests with TA98 and TA100 bacterial strains to assess mutagenicity. Positive results align with its structural alerts for aromatic amines .
- In Vivo Protocols : Employ rodent models with controlled dosing (oral or dermal) and histopathological analysis of liver and bladder tissues, as these are target organs for aromatic amine carcinogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
